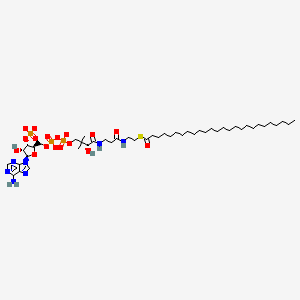

hexacosanoyl-CoA(4-)

描述

Classification of Hexacosanoyl-CoA within the Acyl-CoA Family

Acyl-CoAs are broadly categorized based on the length of their fatty acid chain. hmdb.ca This classification helps in understanding their specific metabolic roles and the enzymes that act upon them. nih.gov

Short-chain acyl-CoAs: 2 to 4 carbons. hmdb.ca

Medium-chain acyl-CoAs: 5 to 11 carbons. hmdb.ca

Long-chain acyl-CoAs: 12 to 20 carbons. hmdb.ca

Very long-chain acyl-CoAs (VLCFA-CoAs): More than 20 carbons. hmdb.ca

Hexacosanoyl-CoA, possessing a 26-carbon acyl chain, is unequivocally classified as a very long-chain acyl-CoA. hmdb.caymdb.ca It is specifically a saturated fatty acyl-CoA, meaning its carbon chain lacks double bonds. nih.gov This places it in a distinct metabolic category, primarily handled by specific enzymes and cellular compartments. hmdb.canih.gov

Table 1: Classification of Acyl-CoAs

| Classification | Carbon Chain Length | Example |

|---|---|---|

| Short-Chain Acyl-CoA | C2-C4 | Acetyl-CoA |

| Medium-Chain Acyl-CoA | C5-C11 | Octanoyl-CoA |

| Long-Chain Acyl-CoA | C12-C20 | Palmitoyl-CoA |

| Very Long-Chain Acyl-CoA | >C20 | Hexacosanoyl-CoA |

Overview of Acyl-CoA Functions in Cellular Metabolism

Acyl-CoAs are central to a wide array of metabolic pathways, acting as crucial intermediates and regulatory molecules. nih.govnih.gov Their functions are diverse and essential for cellular homeostasis.

Energy Production: A primary role of acyl-CoAs is their breakdown through beta-oxidation to produce acetyl-CoA. hmdb.cacreative-proteomics.com This process occurs in both mitochondria and peroxisomes. hmdb.canih.gov The acetyl-CoA generated can then enter the citric acid cycle, leading to the production of ATP, the cell's main energy currency. hmdb.ca For very long-chain acyl-CoAs like hexacosanoyl-CoA, this process is particularly important in the peroxisomes. hmdb.canih.gov The oxidation of hexacosanoyl-CoA has been observed in both mitochondrial and peroxisomal fractions. nih.gov

Lipid Synthesis: Acyl-CoAs are fundamental building blocks for the synthesis of various complex lipids. nih.govimrpress.com They are incorporated into triglycerides for energy storage, phospholipids (B1166683) and sphingolipids for membrane structure, and cholesterol esters. nih.govspringermedizin.de For instance, in the yeast Saccharomyces cerevisiae, hexacosanoyl-CoA is a preferred substrate for ceramide synthases, which are key enzymes in sphingolipid synthesis. researchgate.net

Protein Acylation: Acyl-CoAs can be attached to proteins, a post-translational modification that can alter the protein's function, localization, and stability. nih.gov

Metabolic Regulation: Beyond their role as substrates, acyl-CoAs also function as allosteric regulators of enzymes and can influence gene expression by acting as ligands for transcription factors. nih.gov

Metabolic Pathways Involving Hexacosanoyl-CoA:

Peroxisomal Beta-Oxidation: Hexacosanoyl-CoA is a substrate for peroxisomal beta-oxidation, a pathway responsible for shortening very long-chain fatty acids. hmdb.careactome.org The enzyme ACOX1, a peroxisomal acyl-CoA oxidase, catalyzes the initial step of this process for hexacosanoyl-CoA. reactome.org

Mitochondrial Beta-Oxidation: While peroxisomes are the primary site for the initial breakdown of VLCFAs, the resulting shorter-chain acyl-CoAs can be further oxidized in the mitochondria. hmdb.camdpi.com The transport of hexacosanoyl-CoA into the mitochondria is a regulated process. hmdb.ca

Biosynthesis of Unsaturated Fatty Acids: Hexacosanoyl-CoA is a precursor in the synthesis of certain unsaturated fatty acids. nih.govymdb.ca

Mycolic Acid Synthesis: In Mycobacterium tuberculosis, a hexacosanoyl derivative is a key component in the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. unifei.edu.br

属性

分子式 |

C47H82N7O17P3S-4 |

|---|---|

分子量 |

1142.2 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/p-4/t36-,40-,41-,42+,46-/m1/s1 |

InChI 键 |

FHLYYFPJDVYWQH-CPIGOPAHSA-J |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

产品来源 |

United States |

Biosynthesis and Anabolic Pathways of Hexacosanoyl Coa

De Novo Synthesis of Coenzyme A Precursors

The biosynthesis of Coenzyme A (CoA) is a fundamental process, as CoA is an essential cofactor in numerous metabolic pathways, including the activation and transfer of acyl groups. The de novo synthesis of CoA proceeds through a highly conserved five-step pathway that utilizes pantothenate (vitamin B5), cysteine, and ATP.

Key Enzymatic Steps in Coenzyme A Biosynthesis

The synthesis of Coenzyme A from pantothenate is a five-step enzymatic process. The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to produce 4'-phosphopantothenate. Following this, phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to 4'-phosphopantothenate, a step that is coupled with the hydrolysis of ATP. The resulting 4'-phospho-N-pantothenoylcysteine (PPC) is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to form 4'-phosphopantetheine (B1211885). In the final two steps, which in mammals are catalyzed by a bifunctional enzyme called Coenzyme A synthase (COASY), 4'-phosphopantetheine is first adenylated to form dephospho-CoA, and then phosphorylated to yield the final product, Coenzyme A.

| Step | Enzyme | Substrate(s) | Product |

| 1 | Pantothenate kinase (PanK) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |

| 2 | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, AMP, PPi |

| 3 | Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 |

| 4 | 4'-phosphopantetheine adenylyltransferase (PPAT) (part of COASY) | 4'-Phosphopantetheine, ATP | Dephospho-Coenzyme A, PPi |

| 5 | Dephospho-CoA kinase (DPCK) (part of COASY) | Dephospho-Coenzyme A, ATP | Coenzyme A, ADP |

This table outlines the sequential enzymatic reactions in the de novo biosynthesis of Coenzyme A.

Regulatory Aspects of Coenzyme A Production

The production of Coenzyme A is tightly regulated to meet cellular demands. The primary point of regulation is the first enzyme in the pathway, pantothenate kinase (PanK). PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and other acyl-CoAs. This ensures that the intracellular concentration of CoA is maintained within a homeostatic range. When levels of CoA and acyl-CoAs are high, PanK is inhibited, slowing down the entire biosynthetic pathway. Conversely, when CoA levels are low, the inhibition is relieved, and CoA synthesis proceeds. This feedback mechanism allows the cell to efficiently manage its resources and respond to changes in metabolic status.

Activation of Hexacosanoate to Hexacosanoyl-CoA

For hexacosanoate, a very long-chain fatty acid (VLCFA), to be metabolically active, it must first be converted to its CoA thioester, hexacosanoyl-CoA. This activation step is crucial for its subsequent participation in metabolic pathways such as β-oxidation or elongation.

Role of Very Long-Chain Acyl-CoA Synthetases (e.g., SLC27A5/VLCS)

| Enzyme Family | Specific Member (example) | Substrate Specificity |

| Solute Carrier Family 27 (SLC27) | SLC27A2 (FATP2/VLCS1) | Long-chain and very long-chain fatty acids (C22 and longer) |

| Solute Carrier Family 27 (SLC27) | SLC27A5 (FATP5) | Primarily bile acids and long-chain fatty acids |

This table provides examples of Very Long-Chain Acyl-CoA Synthetases and their substrate specificities.

Subcellular Localization of Very Long-Chain Acyl-CoA Synthetases

The subcellular localization of VLCSs is critical to their function, as it determines where the activated very long-chain fatty acyl-CoAs are made available for subsequent metabolic processes. Members of the SLC27 family of enzymes are integral membrane proteins. For example, SLC27A2 has been found to be present in both the endoplasmic reticulum and peroxisomes wikipedia.org. This dual localization is significant because the endoplasmic reticulum is the site of fatty acid elongation, while peroxisomes are involved in the β-oxidation of VLCFAs. The presence of VLCSs at these locations ensures the efficient channeling of activated VLCFAs to their respective metabolic fates.

Involvement in Fatty Acid Elongation Cycles

Hexacosanoyl-CoA is endogenously synthesized through the fatty acid elongation pathway, a process that occurs on the endoplasmic reticulum. This pathway extends pre-existing fatty acyl-CoAs by two-carbon units in a cyclical manner. The synthesis of a 26-carbon fatty acyl-CoA like hexacosanoyl-CoA involves multiple turns of this cycle, starting from a shorter acyl-CoA precursor.

The fatty acid elongation cycle consists of four key enzymatic reactions:

Condensation: This is the first and rate-limiting step, where a two-carbon unit from malonyl-CoA is added to the acyl-CoA chain. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

Reduction: The resulting 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.

Dehydration: A dehydratase then removes a molecule of water to form an enoyl-CoA.

Reduction: Finally, a second reduction step, catalyzed by an enoyl-CoA reductase and also utilizing NADPH, produces a saturated acyl-CoA that is two carbons longer than the starting molecule.

The substrate specificity of the ELOVL enzymes is a key determinant of the final chain length of the fatty acid. For the synthesis of very long-chain saturated fatty acids, specific ELOVL isoforms are responsible. Research has identified ELOVL1 as the primary elongase involved in the synthesis of C24 and C26 saturated fatty acids oup.comembopress.orgnih.gov. ELOVL1 elongates saturated acyl-CoAs from C18:0 up to C26:0 oup.com. Therefore, the final elongation steps to produce hexacosanoyl-CoA from its C24 precursor are catalyzed by ELOVL1. Studies have shown that in cells, hexacosanoyl-CoA can be synthesized via the fatty acid elongation pathway from shorter-chain fatty acids nih.govnih.gov.

| Elongase | Substrate Preference | Product(s) |

| ELOVL6 | C12-C16 saturated and monounsaturated acyl-CoAs | C14-C18 acyl-CoAs |

| ELOVL1 | C18-C26 saturated and monounsaturated acyl-CoAs | C20-C28 acyl-CoAs, including hexacosanoyl-CoA |

| ELOVL3 | C16-C22 saturated and unsaturated acyl-CoAs | C18-C24 acyl-CoAs |

This table highlights the substrate specificities of key ELOVL enzymes involved in saturated fatty acid elongation.

Condensation Reactions Catalyzed by ELOVL Fatty Acid Elongases (e.g., ELOVL4)

The initial and rate-limiting step in the elongation of fatty acids is a condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) nih.gov. These enzymes are located in the endoplasmic reticulum membrane nih.gov. Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting distinct substrate specificities in terms of acyl-chain length and degree of saturation springermedizin.de.

ELOVL4 is particularly significant in the context of hexacosanoyl-CoA biosynthesis as it is one of the key enzymes responsible for the synthesis of very-long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and longer springermedizin.denih.gov. The condensation reaction involves the addition of a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA chain nih.govresearchgate.net. Studies have demonstrated that ELOVL4 is directly involved in the elongation steps leading to the formation of VLCFAs, including the conversion of C26:0-CoA to C28:0-CoA arvojournals.org.

The catalytic mechanism of ELOVL elongases is proposed to follow a ping-pong type reaction, which involves the formation of a covalent acyl-enzyme intermediate iu.edubiorxiv.org. This mechanism facilitates the sequential addition of two-carbon units to the growing fatty acyl chain within a hydrophobic tunnel in the enzyme's structure nih.gov.

Sequential Elongation to Longer Chain Fatty Acyl-CoAs

The formation of hexacosanoyl-CoA (C26:0-CoA) is the result of a series of sequential elongation cycles. The fatty acid elongation machinery comprises four key enzymatic activities that work in concert:

Condensation: Catalyzed by an ELOVL elongase, this step combines an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA nih.govresearchgate.net.

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA.

Dehydration: A water molecule is removed from the 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA.

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to form an acyl-CoA that is two carbons longer than the original substrate researchgate.net.

This four-step cycle is repeated until the desired chain length is achieved. For the synthesis of hexacosanoyl-CoA, shorter saturated fatty acyl-CoAs, such as stearoyl-CoA (C18:0-CoA), serve as the initial primers and undergo multiple rounds of elongation. While various ELOVLs participate in the earlier elongation steps, ELOVL4 is crucial for the final steps that produce VLCFAs of C26 and beyond nih.govarvojournals.org.

Integration into Complex Lipid Synthesis

Once synthesized, hexacosanoyl-CoA is not a free-floating molecule but is rapidly incorporated into more complex lipid structures, highlighting its importance as a building block for cellular membranes and signaling molecules.

Role in Sphingolipid Biosynthesis

Hexacosanoyl-CoA is a key substrate for the synthesis of very-long-chain sphingolipids, which are integral components of cellular membranes, particularly in the nervous system and the skin nih.gov.

The synthesis of ceramides (B1148491), the backbone of most sphingolipids, is catalyzed by a family of six ceramide synthases (CerS1-6) in mammals nih.govmdpi.com. Each CerS isoform exhibits a high degree of specificity for fatty acyl-CoAs of particular chain lengths nih.govresearchgate.net. This specificity is a critical determinant of the acyl-chain composition of the resulting ceramides and, consequently, their biological function mdpi.com.

Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3) are the primary enzymes that utilize very-long-chain acyl-CoAs.

CerS2 shows a strong preference for very-long-chain fatty acyl-CoAs, particularly those with chain lengths of C22 and C24 nih.govabcam.com. While its primary substrates are C22-C24 CoAs, some studies suggest it may have activity towards C26-CoA as well nih.gov.

CerS3 is unique in its ability to utilize ultra-long-chain fatty acyl-CoAs (≥C28) but also demonstrates significant activity with C26:0-CoA nih.govqmul.ac.ukresearchgate.net. This makes CerS3 a key enzyme in the incorporation of hexacosanoyl chains into ceramides, especially in tissues like the skin and testes where it is highly expressed nih.govresearchgate.net.

The acyl-CoA specificity of CerS enzymes is determined by a specific region within their Tram-Lag-CLN8 (TLC) domain nih.govresearchgate.net. The interaction between ELOVL elongases and CerS enzymes, such as the observed interaction between ELOVL1 and CerS2, suggests a coordinated regulation of VLCFA synthesis and its immediate utilization for ceramide production nih.gov.

| Enzyme | Preferred Acyl-CoA Substrates | Primary Tissue Expression |

| CerS2 | C22:0-CoA, C24:0-CoA | Kidney, Liver, Brain |

| CerS3 | C26:0-CoA, ≥C28:0-CoA | Skin, Testis |

Contribution to Triacylglycerol Biosynthesis

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and are synthesized from a glycerol backbone and three fatty acyl-CoAs nih.gov. The synthesis of TAGs occurs primarily in the endoplasmic reticulum through the sequential acylation of glycerol-3-phosphate nih.gov.

While the TAG biosynthesis machinery can utilize a broad range of fatty acyl-CoAs, the direct incorporation of very-long-chain fatty acids like hexacosanoic acid is less common than that of long-chain fatty acids such as palmitic (C16:0) and oleic (C18:1) acids nih.gov. Fatty acyl-CoAs are crucial intermediates for the synthesis of complex lipids, including triacylglycerols springermedizin.de. The incorporation of exogenous fatty acids into triacylglycerols is a known metabolic process unlp.edu.ar. However, the specificity of the diacylglycerol acyltransferases (DGATs), the enzymes catalyzing the final step of TAG synthesis, generally favors fatty acyl-CoAs with chain lengths up to C18.

The presence of hexacosanoic acid (C26:0) has been noted in the total fatty acid profiles of plasma in certain metabolic disorders, implying its presence in complex lipids which could include triacylglycerols, though this is often associated with impaired degradation neurology.orgnih.govtestcatalog.orgnih.govresearchgate.net. It is plausible that under conditions of VLCFA overproduction or impaired degradation, hexacosanoyl-CoA could be incorporated into the cellular triacylglycerol pool.

Precursor in Cholesterol Synthesis (via Acetyl-CoA Intermediates)

Hexacosanoyl-CoA can serve as an indirect precursor for cholesterol synthesis. This occurs through its catabolism via peroxisomal β-oxidation, which breaks down the long fatty acyl chain into two-carbon units of acetyl-CoA frontiersin.orgnih.govnih.gov.

The β-oxidation of very-long-chain fatty acids occurs predominantly in peroxisomes because the mitochondrial β-oxidation machinery is less efficient at handling these longer chains youtube.com. Each cycle of peroxisomal β-oxidation shortens the fatty acyl-CoA chain by two carbons and produces one molecule of acetyl-CoA youtube.com. For hexacosanoyl-CoA (C26:0-CoA), this process would yield multiple molecules of acetyl-CoA.

This peroxisomally-derived acetyl-CoA can then be transported to the cytosol, where it enters the mevalonate pathway for cholesterol biosynthesis frontiersin.orgnih.gov. The initial steps of cholesterol synthesis involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate in a rate-limiting step catalyzed by HMG-CoA reductase youtube.comyoutube.comresearchgate.netresearchgate.net. Thus, the degradation of hexacosanoyl-CoA provides the fundamental building blocks for the de novo synthesis of cholesterol. Studies have shown that acetyl-CoA generated from peroxisomal β-oxidation is preferentially used for cholesterol biosynthesis nih.govnih.gov.

Catabolic Pathways and Degradation of Hexacosanoyl Coa

Beta-Oxidation of Very Long-Chain Fatty Acyl-CoAs

Beta-oxidation is the catabolic process that systematically breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH₂, which are essential for cellular energy production. wikipedia.org For very long-chain fatty acids (VLCFAs) like hexacosanoic acid (the precursor to hexacosanoyl-CoA), this process has specialized requirements. Mitochondria are not equipped to handle fatty acids with chains longer than 22 carbons; therefore, the initial breakdown of these molecules must occur in peroxisomes. nih.govhmdb.cawikipedia.org

Peroxisomal Beta-Oxidation Initiation

The degradation of hexacosanoyl-CoA begins in the peroxisome, a membrane-bound organelle containing a variety of metabolic enzymes. medlineplus.govmdpi.com This initial phase of oxidation shortens the very long carbon chain to a length that can be managed by mitochondrial enzymes. wikipedia.orgmedlineplus.gov Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis; instead, the first step transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). smpdb.canih.gov

While the first oxidative step in peroxisomes is catalyzed by an oxidase, the broader family of Acyl-CoA Dehydrogenases (ACADs) is critical for fatty acid metabolism. Acyl-CoA Dehydrogenase Family Member 11 (ACAD11) is a mitochondrial enzyme that plays a role in the beta-oxidation of long-chain fatty acids. ontosight.aiontosight.ai Research has characterized ACAD11 as an enzyme that utilizes substrates with carbon chain lengths between 20 and 26, showing optimal activity toward C22-CoA. nih.gov This positions ACAD11 to act on the products of peroxisomal shortening or to potentially handle VLCFAs that enter the mitochondria, thus accommodating the full spectrum of long-chain fatty acid substrates. nih.gov Its significant expression in tissues like the brain suggests a role in the metabolism of specific fatty acids essential for the composition of cellular lipids, rather than solely for energy production. nih.govuniprot.org Deficiencies in ACAD11 have been linked to fatty acid oxidation disorders. ontosight.ai

The first and rate-limiting step of VLCFA beta-oxidation in peroxisomes is catalyzed by the enzyme acyl-CoA oxidase (ACOX). mdpi.comnih.govebi.ac.uk Specifically, the enzyme peroxisomal straight-chain acyl-CoA oxidase, encoded by the ACOX1 gene, is responsible for this initial dehydrogenation. medlineplus.govmedlineplus.gov It acts on CoA derivatives of fatty acids, including hexacosanoyl-CoA, to create a double bond between the alpha and beta carbons. ymdb.caebi.ac.uk This reaction is a key distinction from mitochondrial beta-oxidation, as ACOX uses FAD as a cofactor but transfers the resulting electrons to molecular oxygen (O₂), generating hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ is then detoxified to water by catalase, another peroxisomal enzyme. smpdb.canih.gov Mutations in the ACOX1 gene that impair the enzyme's function lead to the accumulation of VLCFAs, causing peroxisomal acyl-CoA oxidase deficiency, a neurodegenerative disorder. medlineplus.govmedlineplus.gov

| Enzyme | Cellular Location | Function/Role | Substrate(s) |

|---|---|---|---|

| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisome | Catalyzes the first, rate-limiting step of peroxisomal beta-oxidation, producing H₂O₂. medlineplus.govmdpi.comnih.gov | Very Long-Chain Acyl-CoAs (e.g., Hexacosanoyl-CoA). medlineplus.govmedlineplus.gov |

| Acyl-CoA Dehydrogenase Family Member 11 (ACAD11) | Mitochondria | Participates in the beta-oxidation of long-chain fatty acids. ontosight.ainih.gov | Long-chain Acyl-CoAs (C20-C26). nih.gov |

Mitochondrial Beta-Oxidation of Shorter Products

Peroxisomal beta-oxidation continues until the fatty acyl-CoA chain is shortened to a medium- or long-chain length, typically octanoyl-CoA (C8). wikipedia.org These shorter acyl-CoA products are then transported to the mitochondria for complete oxidation to acetyl-CoA. nih.govsmpdb.ca The mitochondrial beta-oxidation pathway is the primary site of energy production from fatty acids. aocs.orgwikipathways.org

Long-chain fatty acyl-CoAs cannot freely cross the inner mitochondrial membrane. wikipedia.orgnjmonline.nl Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle system. taylorandfrancis.comnih.gov This system involves two key enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2). mdpi.com

CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the fatty acyl group from coenzyme A to carnitine, forming an acylcarnitine ester. wikipedia.orgabcam.com This reaction is the rate-limiting step of mitochondrial fatty acid oxidation. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT. aocs.orgmdpi.com

CPT2: Located on the inner side of the inner mitochondrial membrane, CPT2 reverses the process, converting the acylcarnitine back into acyl-CoA and freeing carnitine, which is then shuttled back to the cytosol. aocs.orgnjmonline.nlabcam.com

Once inside the matrix, the shortened acyl-CoA is ready to undergo the complete beta-oxidation cycle. hmdb.ca

Enzymatic Steps of the Beta-Oxidation Cycle

Within the mitochondrial matrix, the beta-oxidation of the now-shortened fatty acyl-CoA proceeds through a repeating four-step cycle. wikipedia.orgabcam.com With each turn of the spiral, the fatty acyl-CoA chain is shortened by two carbon atoms, producing one molecule each of acetyl-CoA, FADH₂, and NADH. aocs.org

The four steps are as follows:

Dehydrogenation: An acyl-CoA dehydrogenase (specific to the chain length) creates a trans double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA chain. This oxidation reaction reduces FAD to FADH₂. abcam.comaatbio.com

Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-β-hydroxyacyl-CoA intermediate. wikipedia.orgaatbio.com

Oxidation: The hydroxyl group on the beta carbon is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase. In this second oxidation step, NAD⁺ is reduced to NADH. abcam.comaatbio.com

Thiolysis: Finally, the enzyme beta-ketothiolase uses a molecule of coenzyme A to cleave the bond between the alpha and beta carbons. wikipedia.org This thiolytic cleavage releases a two-carbon acetyl-CoA molecule and a new acyl-CoA molecule that is two carbons shorter. nih.govaatbio.com

This shortened acyl-CoA re-enters the cycle, and the process repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production. abcam.comaatbio.com

| Step | Enzyme | Reaction Summary | Products |

|---|---|---|---|

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Oxidizes the acyl-CoA, forming a Cα=Cβ double bond. aatbio.com | FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase | Adds water across the double bond. aatbio.com | - |

| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the β-hydroxyl group to a keto group. aatbio.com | NADH |

| 4. Thiolysis | Beta-Ketothiolase | Cleaves the chain, releasing acetyl-CoA. aatbio.com | Acetyl-CoA, Acyl-CoA (n-2) |

Acetyl-CoA Production and Entry into the Tricarboxylic Acid Cycle

Each round of β-oxidation of hexacosanoyl-CoA yields one molecule of acetyl-CoA. hmdb.ca This process is repeated until the entire fatty acid chain is broken down into acetyl-CoA units. hmdb.ca The acetyl-CoA produced from the degradation of fatty acids is a central molecule in metabolism. wikipedia.org It serves as the primary fuel for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgwikipedia.org The acetyl-CoA enters the TCA cycle by combining with oxaloacetate to form citrate. teachmephysiology.com Within the mitochondrial matrix, the acetyl group is completely oxidized to carbon dioxide, generating energy in the form of ATP, as well as the reducing equivalents NADH and FADH2. wikipedia.orgjackwestin.com

Other Degradation Pathways of Acyl-CoAs

While β-oxidation is the primary catabolic pathway for acyl-CoAs, other enzymatic processes can also be involved in their degradation.

Hydrolysis by Thioesterases (e.g., BAAT as an Acyl-CoA Thioesterase)

Acyl-CoA thioesterases (ACOTs) are enzymes that catalyze the hydrolysis of acyl-CoAs into a free fatty acid and coenzyme A (CoASH). ebi.ac.uknih.gov This action can regulate the intracellular concentrations of acyl-CoAs and free fatty acids. ebi.ac.ukuniprot.org Several ACOT enzymes have been identified in peroxisomes and are involved in the metabolism of short-, medium-, long-, and very long-chain acyl-CoAs. researchgate.net

Bile acid-CoA:amino acid N-acyltransferase (BAAT) is an enzyme primarily known for its role in conjugating bile acids to glycine (B1666218) or taurine. researchgate.net However, it also exhibits acyl-CoA thioesterase activity. uniprot.org BAAT can hydrolyze long- and very long-chain saturated acyl-CoAs, including hexacosanoyl-CoA, to their corresponding free fatty acid and CoASH. uniprot.org This suggests a role for BAAT in regulating the levels of very long-chain acyl-CoAs within the cell. uniprot.org

Role of Nudix Hydrolases in Acyl-CoA Degradation

Nudix (Nucleoside Diphosphate linked to another moiety X) hydrolases are a large superfamily of enzymes recognized for their "housekeeping" or homeostatic functions. ki.semedlineplus.gov These enzymes are involved in a variety of crucial cellular processes, including metabolism and the processing of mRNA. ki.se They act to prevent the accumulation of potentially inhibitory or toxic metabolic intermediates by catalyzing the hydrolysis of a pyrophosphate bond in a wide range of substrates. ebi.ac.ukharvard.edu Within the context of fatty acid metabolism, specific Nudix hydrolases play a significant role in regulating the intracellular pools of Coenzyme A (CoA) and its acyl-esters, such as hexacosanoyl-CoA. wvu.edunih.gov

Mammalian peroxisomes, the primary site for the β-oxidation of very long-chain fatty acids, contain at least two Nudix hydrolases, NUDT7 and NUDT19, that are active on CoA and its derivatives. ki.setudublin.ie These enzymes function as acyl-CoA diphosphatases, cleaving the pyrophosphate bond within the acyl-CoA molecule. nih.govtudublin.ie This hydrolysis reaction yields two products: 3',5'-ADP and the corresponding 4'-acyl-phosphopantetheine. ki.setudublin.ie This action is distinct from that of acyl-CoA thioesterases, which hydrolyze the thioester bond to release a free fatty acid and CoASH. tudublin.ie By degrading the acyl-CoA molecule itself, Nudix hydrolases can effectively terminate the process of β-oxidation and are integral to maintaining CoA homeostasis within the peroxisome. nih.govtudublin.ie

Research Findings

Detailed research has elucidated the specific functions and substrate preferences of peroxisomal Nudix hydrolases. The mouse Nudix hydrolase 7 (NUDT7α) was initially identified as a CoA-diphosphatase but has since been shown to function primarily as an acyl-CoA diphosphatase. nih.gov Studies of recombinant NUDT7α and analyses of purified peroxisomes revealed that its catalytic activity is significantly higher with medium- to long-chain acyl-CoAs compared to free CoASH. nih.govtudublin.ie This suggests that a key function of NUDT7 is to metabolize CoA that is esterified to fatty acids, thereby regulating peroxisomal β-oxidation. tudublin.ie

The expression of the Nudt7α gene is found to be high in tissues with active peroxisomal lipid degradation, such as the liver and brown adipose tissue. nih.gov Furthermore, its expression is down-regulated by ligands of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation. nih.gov Under conditions of high fatty acid breakdown, such as fasting or treatment with fibrates, the observed decrease in NUDT7α expression and activity corresponds with reported increases in peroxisomal CoASH levels, supporting a high rate of β-oxidation. nih.gov This regulatory mechanism underscores the tight link between NUDT7α function and peroxisomal CoA/acyl-CoA homeostasis. nih.gov

Table 1: Characteristics of Peroxisomal Nudix Hydrolases in Acyl-CoA Metabolism

| Enzyme | Location | Substrates | Products of Acyl-CoA Hydrolysis | Proposed Function |

|---|---|---|---|---|

| NUDT7 | Peroxisome | Acyl-CoAs (preference for medium-chain), CoASH, Oxidized CoA wvu.edunih.govebi.ac.uk | 4'-acyl-phosphopantetheine + 3',5'-ADP ki.setudublin.ie | Regulation of peroxisomal CoASH/acyl-CoA homeostasis; Termination of β-oxidation nih.govtudublin.ie |

| NUDT19 | Peroxisome | CoASH, CoA derivatives tudublin.ie | 4'-phosphopantetheine (B1211885) + 3',5'-ADP tudublin.ie | Regulation of peroxisomal CoASH levels tudublin.ie |

Table 2: Relative Substrate Specificity of Peroxisomal Nudix Hydrolase Activity

| Substrate (Acyl-CoA) | Relative Activity | Research Finding |

|---|---|---|

| CoASH | Low | Nudix hydrolase activity in purified peroxisomes is lower with CoASH compared to acyl-CoAs. tudublin.ie Recombinant NUDT7α also shows much lower activity with CoASH. nih.gov |

| Hexanoyl-CoA (C6-CoA) | High | Nudix hydrolase activity in highly purified peroxisomes is highest with C6-CoA. nih.gov |

| Myristoyl-CoA (C14-CoA) | Moderate-High | Significant nudix hydrolase activity is observed with C14-CoA in purified peroxisomes. tudublin.ie |

Cellular Localization and Transport Mechanisms

Subcellular Compartmentalization of Hexacosanoyl-CoA Metabolism

The metabolism of hexacosanoyl-CoA is not confined to a single organelle but is distributed across several subcellular compartments, each with specific enzymatic machinery to handle this large lipid molecule. researchgate.net This compartmentalization allows for precise regulation of its synthesis, degradation, and utilization. researchgate.netnih.gov

Cytoplasmic Pools and Functions

The cytoplasm serves as a central hub for lipid metabolism, where pools of hexacosanoyl-CoA are available for various metabolic pathways. nih.govymdb.ca Fatty acids are activated to their CoA esters, including hexacosanoyl-CoA, in the cytoplasm, a crucial step for their subsequent metabolic processing. hmdb.canih.gov This cytoplasmic pool is essential for the biosynthesis of complex lipids and for providing the substrate for transport into other organelles for degradation or modification. hmdb.ca

Mitochondrial Localization and Metabolic Roles

While peroxisomes are the primary site for the initial breakdown of very long-chain fatty acids, mitochondria are also involved in the metabolism of hexacosanoyl-CoA. hmdb.canih.gov Studies have shown that mitochondrial fractions can oxidize hexacosanoyl-CoA. nih.gov However, the synthesis of hexacosanoyl-CoA within mitochondria is limited due to lower levels of the required synthetase activity compared to other organelles. nih.gov The transport of hexacosanoyl-CoA into the mitochondrial matrix is a critical step for its complete oxidation via the β-oxidation pathway to generate ATP. hmdb.camdpi.com

Peroxisomal Localization and Initial Oxidation Steps

Peroxisomes are the principal site for the β-oxidation of very long-chain fatty acids like hexacosanoic acid. hmdb.canih.gov These organelles contain specific enzymes, including very-long-chain acyl-CoA synthetases and the acyl-CoA oxidase ACOX1, which catalyzes the initial, rate-limiting step in the breakdown of hexacosanoyl-CoA. hmdb.careactome.orgresearchgate.net The dysfunction of the peroxisomal transporter ABCD1, which is responsible for importing VLCFA-CoAs into the peroxisome, leads to the accumulation of these molecules, as seen in X-linked adrenoleukodystrophy. nih.govbiorxiv.orgelifesciences.org The oxidation of hexacosanoyl-CoA in peroxisomes is a chain-shortening process, with the resulting shorter acyl-CoAs then being transported to mitochondria for complete oxidation. mdpi.com

Endoplasmic Reticulum Association with Elongation and Synthesis

The endoplasmic reticulum (ER) is the primary site for the synthesis and elongation of very long-chain fatty acids. frontiersin.orgresearchgate.net The enzymatic machinery responsible for adding two-carbon units to lengthen fatty acid chains, a process that produces hexacosanoic acid, is located in the ER membrane. frontiersin.orguniprot.org Once synthesized, hexacosanoic acid is activated to hexacosanoyl-CoA, a reaction also associated with the ER. nih.gov This ER-synthesized hexacosanoyl-CoA can then be incorporated into various lipids or transported to other organelles for further metabolism.

Transporter Systems for Very Long-Chain Acyl-CoAs

The transport of bulky and charged molecules like hexacosanoyl-CoA across organellar membranes requires specialized transporter systems. These systems ensure the efficient and regulated movement of VLCFA-CoAs between different cellular compartments.

A key family of transporters involved are the ATP-binding cassette (ABC) transporters located in the peroxisomal membrane. nih.govportlandpress.com Specifically, the ABCD1 transporter (also known as ALDP) is crucial for the import of very long-chain acyl-CoA esters, including hexacosanoyl-CoA, from the cytosol into the peroxisome for β-oxidation. nih.govelifesciences.orgnih.gov Evidence suggests that ABCD1 directly accepts these acyl-CoA esters. nih.gov Dysfunction of ABCD1 leads to the pathological accumulation of VLCFAs, the hallmark of X-linked adrenoleukodystrophy. biorxiv.orgnih.gov Other peroxisomal ABC transporters, such as ABCD2 and ABCD3, have overlapping but distinct substrate specificities and can partially compensate for the loss of ABCD1 function. biorxiv.orgportlandpress.comjst.go.jp

The transport mechanism of these ABC transporters is complex. Some models propose that the entire acyl-CoA molecule is transported into the peroxisomal matrix. nih.gov Other evidence suggests a mechanism where the acyl-CoA is first hydrolyzed at the membrane, with the free fatty acid being translocated into the peroxisome and subsequently re-activated to its CoA ester inside the organelle. mdpi.comnih.gov

Carnitine Shuttle System

The carnitine shuttle system is the primary mechanism for transporting long-chain fatty acyl-CoAs across the inner mitochondrial membrane, which is impermeable to these molecules. mhmedical.comfiveable.menih.gov This process is essential for mitochondrial β-oxidation. The system involves a series of enzymes and a transporter.

First, on the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) converts the long-chain acyl-CoA to an acylcarnitine. hmdb.camhmedical.com This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). mhmedical.comsmpdb.ca Finally, on the matrix side of the inner mitochondrial membrane, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to its corresponding acyl-CoA, releasing free carnitine which is shuttled back to the cytosol. hmdb.camhmedical.comnih.gov This ensures a steady supply of fatty acyl-CoAs for energy production within the mitochondria. mdpi.comfiveable.me Defects in this shuttle system can lead to severe metabolic disorders due to the inability to properly oxidize long-chain fatty acids. nih.govsmpdb.ca

| Enzyme/Transporter | Location | Function in Carnitine Shuttle |

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA to acylcarnitine. hmdb.camhmedical.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix. mhmedical.comsmpdb.ca |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back to acyl-CoA and releases carnitine. hmdb.camhmedical.comnih.gov |

Role of Fatty Acid Transport Proteins (e.g., SLC27A5/FATP5)

The transport and metabolic activation of very long-chain fatty acids (VLCFAs) are intricately linked processes, often facilitated by a family of proteins known as Fatty Acid Transport Proteins (FATPs), which are encoded by the Solute Carrier Family 27 (SLC27) genes. Among these, SLC27A5, also known as FATP5, plays a significant role in the handling of hexacosanoic acid and its activated form, hexacosanoyl-CoA.

FATP5 is distinguished by its dual functionality: it operates as both a fatty acid transporter and a very long-chain acyl-CoA synthetase (VLCS). ptglab.comberkeley.edu This protein is predominantly expressed in the liver, where it is localized to the basal plasma membrane of hepatocytes and the endoplasmic reticulum. ptglab.comnih.gov This specific localization is consistent with its role in the uptake of fatty acids from circulation and their subsequent metabolic processing within the cell. nih.gov

The primary mechanism by which FATP5 is thought to facilitate the entry of VLCFAs like hexacosanoic acid is through a process often described as "metabolic trapping." physiology.org Rather than acting as a direct channel for the bulky hexacosanoyl-CoA molecule, FATP5's intrinsic acyl-CoA synthetase activity rapidly converts the entering fatty acid into its CoA ester. berkeley.edunih.gov This immediate esterification effectively traps the molecule within the cell by preventing its efflux and primes it for subsequent metabolic pathways. nih.gov

Research has demonstrated that FATP5 exhibits enzymatic activity towards very-long-chain saturated fatty acids, including stearic acid (C18:0) and specifically cerotic acid (C26:0), the precursor to hexacosanoyl-CoA. mdpi.comresearchgate.net The reaction catalyzed is the ATP-dependent formation of hexacosanoyl-CoA from hexacosanoate and Coenzyme A. uniprot.org This synthetase activity is crucial, as the conversion to the CoA ester is the first committed step for the involvement of the fatty acid in various metabolic routes.

Once formed, hexacosanoyl-CoA's primary fate, influenced by FATP5's cellular location, is directed towards fatty acid elongation or the synthesis of complex lipids, rather than degradation via peroxisomal β-oxidation. ptglab.com While other transporters, such as ABCD1, are responsible for the import of very long-chain acyl-CoAs into peroxisomes for catabolism, FATP5's association with the endoplasmic reticulum suggests a more anabolic role for the hexacosanoyl-CoA it helps to generate. ptglab.com

The table below summarizes key research findings related to SLC27A5/FATP5 and its interaction with hexacosanoyl-CoA and its precursor.

| Aspect | Research Finding | Species/Model | Reference(s) |

| Function | Dual function as a fatty acid transporter and a very long-chain acyl-CoA synthetase. | General | ptglab.comberkeley.edu |

| Substrate Specificity | Shows enzymatic activity towards very-long-chain saturated fatty acids, including hexacosanoic acid (C26:0). | General | mdpi.comresearchgate.net |

| Cellular Localization | Predominantly expressed in the liver, localized to the basal plasma membrane of hepatocytes and the endoplasmic reticulum. | Mouse, Human | ptglab.comnih.gov |

| Transport Mechanism | Facilitates fatty acid uptake via "metabolic trapping" by converting the fatty acid to its CoA ester. | General | physiology.orgnih.gov |

| Metabolic Role | Directs hexacosanoyl-CoA towards fatty acid elongation and complex lipid synthesis, not peroxisomal degradation. | General | ptglab.com |

| In Vivo Studies | Knockout of FATP5 in mice leads to reduced uptake of long-chain fatty acids by hepatocytes. | Mouse | nih.govnih.gov |

| Enzymatic Reaction | Catalyzes the reaction: hexacosanoate + ATP + CoA → hexacosanoyl-CoA + AMP + diphosphate. | Human | uniprot.org |

Regulatory Control and Biochemical Signaling

Allosteric Regulation by Acyl-CoAs

Allosteric regulation is a critical mechanism by which cells rapidly respond to changes in metabolite concentrations. Long-chain and very-long-chain acyl-CoAs, including hexacosanoyl-CoA, function as allosteric modulators of several key metabolic enzymes, thereby providing immediate feedback on cellular lipid status.

One of the primary targets of allosteric regulation by long-chain fatty acyl-CoA (LCFA-CoA) esters is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. unimelb.edu.au LCFA-CoAs directly bind to and activate AMPK β1-containing isoforms. researchgate.netnih.gov This activation occurs at the allosteric drug and metabolite (ADaM) site, which is located between the α-subunit kinase domain and the β-subunit carbohydrate-binding module. researchgate.net The activation of AMPK by acyl-CoAs subsequently promotes fatty acid oxidation, in part by phosphorylating and inhibiting acetyl-CoA carboxylase (ACC). nih.gov

Acetyl-CoA carboxylase (ACC) itself is a key enzyme in fatty acid synthesis and is subject to direct allosteric feedback inhibition by LCFA-CoAs. nih.govwikipedia.org By inhibiting ACC, LCFA-CoAs reduce the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). researchgate.netnih.gov This facilitates the transport of fatty acyl-CoAs into the mitochondria for β-oxidation, creating a feed-forward mechanism for their own catabolism. researchgate.netnih.gov

Specific research on a reductase domain from Cryptosporidium parvum fatty acid synthase 1 (CpFAS1-R) has shown that it exhibits allosteric kinetics specifically toward very long-chain fatty acyl-CoAs, with demonstrable activity for hexacosanoyl-CoA (C26-CoA). researchgate.net This indicates a specialized role for VLCFA-CoAs in modulating the activity of particular enzymatic pathways.

Table 1: Enzymes Allosterically Regulated by Acyl-CoAs This table is interactive. You can sort and filter the data.

| Enzyme | Modulator Type | Effect of Acyl-CoA Binding | Consequence |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Allosteric Activator | Activation of β1-isoforms researchgate.netnih.gov | Promotes fatty acid oxidation nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibitor | Inhibition of enzyme activity nih.govnih.gov | Decreases malonyl-CoA synthesis, promoting fatty acid import into mitochondria researchgate.net |

| CpFAS1-R (reductase domain) | Allosteric Activator | Allosteric kinetics with C26-CoA as a substrate researchgate.net | Utilization of very long-chain fatty acyl-CoAs researchgate.net |

Transcriptional and Post-Translational Regulation of Metabolic Enzymes

Beyond immediate allosteric control, acyl-CoAs, including VLCFA-CoAs, exert regulatory influence over longer timescales through the modulation of gene transcription and post-translational modifications of proteins.

Transcriptional Regulation: Fatty acyl-CoAs can act as signaling molecules that directly bind to transcription factors to modulate the expression of genes involved in lipid metabolism. nih.gov In mammals, the nuclear receptor Hepatocyte Nuclear Factor 4α (HNF-4α) has been shown to bind long-chain acyl-CoAs directly, which affects its transcriptional activity. nih.gov

In mycobacteria, the regulation of mycolic acid synthesis is controlled by transcription factors that sense the levels of long-chain acyl-CoAs. royalsocietypublishing.org The transcriptional regulator MabR, which activates the fasII operon, has its affinity for DNA modulated by these molecules. royalsocietypublishing.org While acyl-CoAs with chain lengths of C20 and C22 enhance the binding of MabR to its promoter DNA, studies have shown that hexacosanoyl-CoA (C26-CoA) does not have this effect, suggesting a specificity based on acyl chain length. royalsocietypublishing.org This finding indicates that hexacosanoyl-CoA may not act as a positive regulatory signal in this specific pathway, or it could potentially have a denaturing effect on the regulatory protein at certain concentrations. royalsocietypublishing.org

Post-Translational Regulation: Protein acylation is a widespread post-translational modification where acyl groups from donors like acyl-CoAs are attached to proteins, altering their function and stability. imrpress.comimrpress.com Enzymes involved in fatty acid β-oxidation are subject to various post-translational modifications, including acetylation and succinylation. frontiersin.org For instance, very-long-chain acyl-CoA dehydrogenase (VLCAD), the first enzyme in the β-oxidation of VLCFAs, can be hypersuccinylated, which is thought to suppress its activity. frontiersin.org These modifications provide a mechanism to fine-tune metabolic flux in response to the availability of substrates like hexacosanoyl-CoA.

Table 2: Examples of Transcriptional and Post-Translational Regulation by Acyl-CoAs This table is interactive. You can sort and filter the data.

| Target | Regulatory Mechanism | Effect of Acyl-CoA | Organism/System |

|---|---|---|---|

| Hepatocyte Nuclear Factor 4α (HNF-4α) | Transcriptional | Direct binding alters transcriptional activation of fatty acid-responsive promoters nih.gov | Mammals |

| MabR Transcription Factor | Transcriptional | C20-CoA enhances DNA binding; C26-CoA does not promote binding royalsocietypublishing.org | Mycobacterium |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Post-Translational | Hypersuccinylation can suppress enzyme activity frontiersin.org | Mammals (cardiac tissue) |

| Fatty Acid Synthase (FAS) | Transcriptional | Feedback inhibition suppresses gene transcription wikipedia.org | General |

Acyl-CoA Binding Proteins (ACBDs) in Intracellular Flux and Signaling

The biological activities of hexacosanoyl-CoA and other acyl-CoAs are tightly controlled by a family of highly conserved Acyl-CoA Binding Proteins (ACBPs), also known as Acyl-CoA-Binding Domain-containing proteins (ACBDs). nih.govwikipedia.org These proteins bind long-chain acyl-CoA esters with very high affinity, acting as intracellular buffers and transporters. wikipedia.orgebi.ac.uknih.gov

The primary functions of ACBDs include:

Buffering the free acyl-CoA pool: By sequestering acyl-CoAs, ACBDs maintain the concentration of free, unbound acyl-CoAs in the low nanomolar range. nih.gov This prevents the detergent-like effects of high concentrations of free acyl-CoAs and protects them from hydrolysis by cellular thioesterases. researchgate.net

Facilitating intracellular transport: ACBDs chaperone acyl-CoAs between sites of synthesis, metabolism, and signaling. nih.govresearchgate.net They can effectively extract acyl-CoAs from membranes and deliver them to enzymes involved in β-oxidation and complex lipid synthesis. nih.gov

Modulating signaling pathways: The ACBP/acyl-CoA complex itself can be a regulatory entity. researchgate.net ACBDs are involved in a multitude of cellular processes, including glycerolipid biosynthesis, β-oxidation, cell differentiation, and the regulation of enzyme activities and gene expression. nih.govresearchgate.net

The existence of a diverse family of ACBDs with distinct expression patterns suggests that they confer specific functions in coordinating the metabolic and signaling roles of different acyl-CoA pools. nih.gov

Interplay with Cellular Energy Metabolism and Nutrient Status

As a very long-chain fatty acid, hexacosanoic acid is first activated to hexacosanoyl-CoA by a very long-chain acyl-CoA synthetase. hmdb.ca This activated form is then transported into peroxisomes and mitochondria for degradation via β-oxidation. hmdb.caimrpress.com The β-oxidation of hexacosanoyl-CoA yields numerous molecules of acetyl-CoA, which then enter the citric acid cycle to generate large quantities of ATP, the cell's primary energy currency. hmdb.canih.gov

The link between acyl-CoA metabolism and cellular energy sensing is exemplified by AMPK. As mentioned previously, long-chain acyl-CoAs can allosterically activate AMPK, particularly when cellular energy levels are low (high AMP/ATP ratio). researchgate.netnih.gov This activation switches on catabolic pathways like fatty acid oxidation to restore energy balance. unimelb.edu.au The synthesis of complex molecules from long-chain acyl-CoAs, such as mycolic acids in mycobacteria, is an energy-intensive process that is downregulated during periods of nutrient scarcity, highlighting the cell's ability to prioritize energy conservation by controlling acyl-CoA flux. royalsocietypublishing.org

Role in Histone Acetylation and Gene Expression Modulation

While hexacosanoyl-CoA itself is not the direct donor for histone modification, its metabolic breakdown product, acetyl-CoA, is a critical substrate for histone acetylation, a key epigenetic mechanism for controlling gene expression. researchgate.netetsu.edumdpi.com The metabolism of fatty acids is thus directly linked to chromatin structure and the transcriptional landscape of the cell.

Acetyl-CoA is a central metabolite that exists in distinct cellular pools. nih.gov The acetyl-CoA generated from the β-oxidation of fatty acids, including VLCFAs like hexacosanoic acid, can be transported from the mitochondria to the nucleus. researchgate.net In the nucleus, this acetyl-CoA is used by histone acetyltransferases (HATs) to add acetyl groups to lysine (B10760008) residues on histone tails. frontiersin.org This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally permissive for transcription. frontiersin.orgnih.gov

The availability of nuclear acetyl-CoA can be a limiting factor for histone acetylation. nih.gov Therefore, the rate of fatty acid oxidation can directly influence the epigenetic state and gene expression programs of the cell. This connection allows cellular metabolism to respond to nutrient signals and orchestrate broad changes in gene activity, linking the cell's metabolic state (e.g., high fatty acid availability) to long-term adaptive responses through epigenetic regulation. researchgate.netetsu.edu

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation | Chemical Formula | Role/Function |

|---|---|---|---|

| Hexacosanoyl-CoA | C26:0-CoA | C47H86N7O17P3S | A very long-chain fatty acyl-CoA; metabolic intermediate and signaling molecule. nih.gov |

| Acetyl-CoA | C23H38N7O17P3S | Central metabolite; product of β-oxidation; substrate for citric acid cycle and histone acetylation. nih.govnih.gov | |

| Malonyl-CoA | C24H38N7O20P3S | Intermediate in fatty acid synthesis; inhibitor of CPT1. researchgate.net | |

| Coenzyme A | CoA | C21H36N7O16P3S | A coenzyme that functions as a carrier for acyl groups. nih.gov |

| Palmitoyl-CoA | C16:0-CoA | C37H66N7O17P3S | A long-chain fatty acyl-CoA used in studies of allosteric regulation. researchgate.net |

| Stearoyl-CoA | C18:0-CoA | C39H70N7O17P3S | A long-chain fatty acyl-CoA. royalsocietypublishing.org |

| Arachidoyl-CoA | C20:0-CoA | C41H74N7O17P3S | A very long-chain fatty acyl-CoA that modulates transcription factor binding. royalsocietypublishing.org |

| Behenoyl-CoA | C22:0-CoA | C43H78N7O17P3S | A very long-chain fatty acyl-CoA that modulates transcription factor binding. royalsocietypublishing.org |

| Lignoceroyl-CoA | C24:0-CoA | C45H82N7O17P3S | A very long-chain fatty acyl-CoA. royalsocietypublishing.org |

| Adenosine (B11128) triphosphate | ATP | C10H16N5O13P3 | Primary energy currency of the cell. nih.gov |

Involvement in Pathophysiological Mechanisms Mechanistic Research Focus

Metabolic Dysregulation in Peroxisomal Biogenesis Disorders (e.g., Adrenoleukodystrophy)

Peroxisomal biogenesis disorders (PBDs) are a group of severe, autosomal recessive conditions characterized by the failure to form or maintain functional peroxisomes. nih.gov A key function of peroxisomes is the β-oxidation of very long-chain fatty acids (VLCFAs), including hexacosanoic acid. jst.go.jp In PBDs like Zellweger spectrum disorders (ZSDs), the impaired peroxisomal function leads to the accumulation of VLCFAs in tissues and body fluids. nih.gov

X-linked adrenoleukodystrophy (X-ALD) is the most common inherited peroxisomal disorder, caused by mutations in the ABCD1 gene. nih.govresearchgate.net This gene encodes the ABCD1 protein, a peroxisomal ABC transporter responsible for importing VLCFA-CoAs, such as hexacosanoyl-CoA, from the cytosol into the peroxisome for degradation. nih.govmeduniwien.ac.at In individuals with X-ALD, the dysfunction of the ABCD1 protein results in the accumulation of VLCFAs. nih.govresearchgate.net Specifically, hexacosanoyl-CoA is a substrate for the human ABCD1 protein. meduniwien.ac.at The failure to transport hexacosanoyl-CoA into peroxisomes for β-oxidation is a central aspect of the metabolic disruption in X-ALD. meduniwien.ac.at This leads to increased intracellular concentrations of VLCFA-CoA esters, including hexacosanoyl-CoA, which then get incorporated into various complex lipids. meduniwien.ac.at Interestingly, studies have shown that hexacosenoyl (26:1)-CoA, rather than hexacosanoyl (26:0)-CoA, is the most abundant VLCFA-CoA species in cells deficient in the ABCD1 transporter. nih.govresearchgate.net

The accumulation of these VLCFAs, stemming from the inability to metabolize hexacosanoyl-CoA and other VLCFA-CoAs within the peroxisome, contributes to the severe neurological symptoms, such as demyelination of the central nervous system and adrenal insufficiency, characteristic of X-ALD. meduniwien.ac.atuniprot.org

Implications in Carnitine-Acylcarnitine Translocase Deficiency

Carnitine-acylcarnitine translocase (CACT) deficiency is a rare, autosomal recessive disorder of fatty acid oxidation. medlineplus.govwikipedia.org The CACT protein, encoded by the SLC25A20 gene, is located in the inner mitochondrial membrane and is crucial for transporting long-chain fatty acids into the mitochondria for energy production. medlineplus.govwikipedia.org This transport occurs via the carnitine shuttle system. mdpi.com

In the cytosol, long-chain fatty acids are activated to their CoA esters, such as hexacosanoyl-CoA. hmdb.ca For transport into the mitochondria, these acyl-CoAs are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). hmdb.ca The resulting hexacosanoylcarnitine is then transported across the inner mitochondrial membrane by the CACT protein. hmdb.ca Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to its acyl-CoA form, like hexacosanoyl-CoA, allowing it to enter the β-oxidation pathway. mdpi.comhmdb.ca

In CACT deficiency, the lack of a functional CACT protein prevents the transport of long-chain acylcarnitines into the mitochondria. medlineplus.gov This leads to a buildup of these acylcarnitines in the cell and a deficiency of free carnitine. medlineplus.govwikipedia.org Consequently, the β-oxidation of long-chain fatty acids is blocked, leading to a severe energy deficit, particularly during periods of fasting. medlineplus.govmedlineplus.gov The accumulation of long-chain fatty acids and their derivatives can also have toxic effects on the heart, liver, and muscles, contributing to the severe symptoms of the disorder, which include hypoketotic hypoglycemia, hyperammonemia, cardiomyopathy, and muscle weakness. medlineplus.govwikipedia.org

Connections to Myopathies and Mitochondrial Dysfunction

The proper metabolism of fatty acids, including the breakdown of very long-chain acyl-CoAs like hexacosanoyl-CoA, is critical for muscle function, as fatty acids are a major energy source for muscle tissue. medlineplus.gov Disorders that disrupt this process are often associated with myopathies and mitochondrial dysfunction.

Primary mitochondrial myopathies are a group of genetic disorders caused by impaired oxidative phosphorylation (OXPHOS), the final stage of cellular respiration that produces the majority of ATP. embopress.org While these are primarily caused by mutations in mitochondrial or nuclear DNA affecting the respiratory chain complexes, secondary mitochondrial dysfunction can arise from defects in other metabolic pathways, including fatty acid oxidation. rarediseaseresearch.commdpi.com

In conditions where the breakdown of very long-chain fatty acids is impaired, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the accumulation of hexacosanoyl-CoA and other long-chain acyl-CoAs can contribute to mitochondrial dysfunction. mdpi.commedlineplus.gov The toxic buildup of these fatty acyl-CoAs is thought to disrupt the function of OXPHOS enzymes. mdpi.com This can occur through the acylation of essential intracellular proteins, including the OXPHOS enzyme complexes, or by a detergent-like effect that disrupts the lipid composition of the inner mitochondrial membrane. mdpi.com This secondary defect in OXPHOS function exacerbates the energy deficit in muscle cells, leading to myopathy, muscle pain, and rhabdomyolysis (the breakdown of muscle tissue). mdpi.commedlineplus.gov

The accumulation of lipids within muscle fibers is a characteristic feature of some mitochondrial myopathies. mdpi.comnih.gov This lipid storage can be a consequence of impaired fatty acid oxidation, where the cell is unable to effectively break down fatty acids for energy. mdpi.com

Role in Cellular Lipo/Glucotoxicity and Insulin (B600854) Resistance Mechanisms

Lipotoxicity refers to the deleterious effects of elevated free fatty acid (FFA) levels on non-adipose tissues, leading to cellular dysfunction and death. nih.gov This process is a key mechanistic link between obesity and the pathogenesis of type 2 diabetes (T2D). nih.gov The accumulation of intracellular lipids and their metabolites, including long-chain acyl-CoAs, is central to the development of insulin resistance. mdpi.comfrontiersin.org

When FFA uptake exceeds the cell's oxidative and storage capacity, fatty acids are activated to form fatty acyl-CoAs. mdpi.com An excess of these molecules, including very long-chain species, can lead to the synthesis of bioactive lipid species like diacylglycerols (DAGs) and ceramides (B1148491). mdpi.com These lipids are known to interfere with insulin signaling pathways. mdpi.comfrontiersin.org For instance, ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt/PKB, a key protein in the insulin signaling cascade. mdpi.com This blunts the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, resulting in decreased glucose uptake and insulin resistance. mdpi.com

The accumulation of long-chain acyl-CoAs themselves has been correlated with insulin resistance. hmdb.cafrontiersin.org In pancreatic β-cells, prolonged exposure to high levels of FFAs, a condition known as glucolipotoxicity when combined with high glucose, impairs insulin secretion and can induce apoptosis. nih.govfrontiersin.org This contributes to the decline in β-cell function and mass that is a hallmark of T2D. frontiersin.org The molecular mechanisms underlying this β-cell dysfunction involve endoplasmic reticulum stress, oxidative stress, and mitochondrial dysfunction. nih.gov

Influence on Cellular Signaling Pathways in Disease Models

The dysregulation of hexacosanoyl-CoA and other very long-chain fatty acyl-CoAs can influence various cellular signaling pathways, contributing to the pathology of several diseases. frontiersin.orgnumberanalytics.com The accumulation of these molecules can act as a metabolic stress signal, triggering responses that can be either adaptive or maladaptive.

In the context of metabolic diseases, the buildup of fatty acyl-CoAs is linked to inflammatory signaling. frontiersin.org For example, in obese individuals, hypertrophied adipose tissue releases large amounts of FFAs, which can induce inflammation and contribute to systemic insulin resistance. frontiersin.org This inflammatory state involves the activation of signaling pathways that further impair insulin action. frontiersin.org

Furthermore, disruptions in fatty acid metabolism can impact signaling pathways involved in cell growth, proliferation, and apoptosis. researchgate.net The balance between fatty acid synthesis and degradation is crucial for maintaining cellular energy homeostasis, and its dysregulation is implicated in diseases like cancer. numberanalytics.com While direct evidence linking hexacosanoyl-CoA to specific signaling pathways like Wnt/β-catenin or TGF-β is still emerging, the broader class of acyl-CoAs and their metabolic products are known to modulate these pathways. numberanalytics.comresearchgate.net For instance, acetyl-CoA, the end product of β-oxidation, is a key substrate for histone acetylation, an epigenetic modification that plays a significant role in gene regulation and cellular signaling. metwarebio.com Therefore, disruptions in the metabolism of long-chain acyl-CoAs could indirectly affect these fundamental cellular processes.

Advanced Research Methodologies and Experimental Approaches

Quantitative Analysis of Hexacosanoyl-CoA and Related Metabolites

Accurate quantification of hexacosanoyl-CoA and related molecules, such as other very long-chain fatty acyl-CoAs (VLCFA-CoAs) and their downstream metabolites, is fundamental to understanding their metabolic flux and accumulation in disease states.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of hexacosanoyl-CoA. This method involves the separation of complex biological mixtures using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Researchers have developed robust online LC-MS/MS procedures for the quantitative determination of long-chain and very-long-chain acyl-CoAs in various biological matrices, including cultured cells and tissues. ebi.ac.uknih.gov The typical workflow involves:

Sample Preparation: Acyl-CoAs are extracted from homogenized tissues or cell pellets, often using a solid-phase extraction (SPE) step to purify the analytes and remove interfering substances. nih.govbiorxiv.org

Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC), often with a C18 column. nih.govresearchgate.net Gradient elution with solvents like acetonitrile (B52724) and ammonium (B1175870) hydroxide (B78521) is used to resolve different acyl-CoA species based on their chain length and hydrophobicity. nih.gov

Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a triple quadrupole mass spectrometer. nih.govresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com Stable isotope-labeled internal standards, such as odd-chain-length fatty acyl-CoAs or deuterated analogs, are crucial for accurate quantification. ebi.ac.ukresearchgate.net

A key study utilizing LC-MS profiled acyl-CoA species in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), a disease characterized by impaired VLCFA degradation. The analysis revealed that hexacosenoyl (26:1)-CoA, not hexacosanoyl (26:0)-CoA, was the most significantly accumulated VLCFA-CoA species in patient cells compared to controls, providing critical insight into the specific metabolic bottleneck caused by the ABCD1 protein deficiency. nih.govnih.gov

| Research Finding | Model/System | Key Quantitative Result | Reference |

| Development of LC-MS/MS method for VLCFA-CoA quantification | N/A | Applicable to a wide range of species from C14:0- to C26:0-CoA in ~10^6-10^7 cells. | ebi.ac.uk |

| Profiling of acyl-CoAs in X-ALD patient fibroblasts | Human Fibroblasts | Hexacosenoyl (26:1)-CoA is the most abundant VLCFA-CoA in ABCD1-deficient cells. | nih.govnih.gov |

| Validation of LC/MS² procedure for LCACoAs | Rat Liver | Method validated for physiological concentrations in 100-200 mg of tissue with high accuracy and precision. | nih.gov |

| Measurement of C26:0-Lysophosphatidylcholine (VLCFA derivative) | Dried Blood Spots | Elevated C26:0 and C24:0-lysophosphatidylcholines were 100% sensitive for identifying X-ALD. | researchgate.net |

Enzymatic Assays for Characterizing Enzyme Activity and Specificity

Enzymatic assays are indispensable for characterizing the function of enzymes that synthesize, degrade, or otherwise modify hexacosanoyl-CoA. These assays measure enzyme activity, determine kinetic parameters like Vmax and K50, and assess substrate specificity.

Acyl-CoA Dehydrogenase (ACAD) Assays: The activity of enzymes that catalyze the first step of β-oxidation for VLCFAs can be measured using an electron-transfer flavoprotein (ETF) fluorescence reduction assay. In this assay, the reduction of ETF by an active ACAD is monitored fluorometrically. Studies on the novel ACAD11 enzyme showed it had detectable, albeit low, activity towards hexacosanoyl-CoA (C26-CoA), suggesting a potential role in VLCFA metabolism. nih.gov

Acyl-CoA Synthetase (ACS) Assays: The synthesis of hexacosanoyl-CoA from hexacosanoic acid is catalyzed by very long-chain acyl-CoA synthetases. The activity of these enzymes can be measured using a radioactivity-based assay that tracks the conversion of a radiolabeled fatty acid, such as [1-¹⁴C]hexacosanoic acid, into its corresponding acyl-CoA ester. physiology.org

Reductase Assays: In some organisms, fatty acid synthases possess reductase domains that act on acyl-CoAs. A novel biochemical assay was developed to study the reductase domain of the Cryptosporidium parvum Type I fatty acid synthase (CpFAS1-R). By monitoring the oxidation of NADPH spectrophotometrically, researchers determined that the enzyme could use hexacosanoyl-CoA as a substrate, and they calculated its kinetic parameters. d-nb.info

| Enzyme/Domain | Assay Type | Substrate(s) | Key Finding | Reference |

| ACAD11 | ETF Fluorescence Reduction | Hexacosanoyl-CoA (C26-CoA) and other acyl-CoAs | Showed 15% relative activity with C26-CoA compared to its preferred substrate, C22-CoA. | nih.gov |

| CpFAS1-R (Reductase) | Spectrophotometric (NADPH oxidation) | Hexacosanoyl-CoA (C26-CoA) | Displayed allosteric kinetics with a Vmax of 32.8 nmol min⁻¹ mg⁻¹ and a K50 of 0.91 mM. | d-nb.info |

| Acyl-CoA Synthetase | Radioactivity-based | [1-¹⁴C]hexacosanoic acid, ATP, CoA | Measured the formation of [1-¹⁴C]hexacosanoyl-CoA in intestinal epithelial cell lysates. | physiology.org |

| Very long-chain acyl-CoA dehydrogenase | N/A (Theoretical) | Hexacosanoyl-CoA, FAD | Catalyzes the first step of peroxisomal β-oxidation. | hmdb.ca |

Genetic Manipulation and Gene Silencing/Knockout Models for Pathway Elucidation

Altering the expression of specific genes is a powerful strategy for dissecting metabolic pathways in which hexacosanoyl-CoA is involved. This includes creating knockout animal models and using gene silencing techniques like RNA interference (RNAi).

Knockout (KO) Mouse Models: The generation of mice with a targeted deletion of a specific gene is a cornerstone of in vivo research. The Abcd1 knockout mouse is a widely used model that mimics the biochemical defect of X-ALD, exhibiting an accumulation of VLCFAs. mdpi.comvikingtherapeutics.com This model has been instrumental in studying disease pathogenesis and testing therapeutic strategies aimed at reducing VLCFA levels. vikingtherapeutics.com Similarly, creating knockout mice for genes involved in VLCFA synthesis, such as fatty acid elongases (Elovl), or for other peroxisomal proteins, has helped to clarify their specific roles in lipid metabolism. biomolther.orgresearchgate.net

Gene Silencing (siRNA/shRNA): Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be introduced into cells to specifically degrade a target mRNA, thereby "silencing" the corresponding gene. This technique has been used in cultured cells to probe the function of enzymes involved in VLCFA metabolism. For example, silencing ELOVL4, which is involved in the synthesis of VLCFAs, was shown to reduce the proliferation and migration rates of colorectal cancer cells. mdpi.com In another study, silencing the Abcd1 and Abcd2 genes in mouse astrocytes led to the accumulation of VLCFAs, confirming their role in VLCFA transport. researchgate.net

| Gene(s) Targeted | Method | Model System | Key Finding Related to Hexacosanoyl-CoA Metabolism | Reference |

| Abcd1 | Gene Knockout | Mouse (Mus musculus) | Model for X-ALD; accumulates VLCFAs, enabling study of disease pathology and therapeutics. | mdpi.comvikingtherapeutics.com |

| ACSBG1 | Gene Knockout | Mouse (Mus musculus) | Depletion did not significantly reduce total ACS enzyme activity using VLCFA as substrates. | researchgate.net |

| ELOVL4 & ELOVL6 | siRNA-mediated silencing | Human Colorectal Cancer Cells (HT-29, WiDr) | Silencing genes involved in fatty acid elongation reduced cancer cell proliferation and migration. | mdpi.com |

| mabR | Conditional Knockdown | Mycobacterium smegmatis | Demonstrated that MabR is a transcriptional activator of the fasII operon, involved in mycolic acid synthesis which uses C26-CoA. | royalsocietypublishing.org |

| elovl6 | Antisense RNA knockdown | Nile Tilapia (Oreochromis niloticus) | Knockdown impeded oleic acid synthesis and led to aberrant nutrient metabolism. | nih.gov |

In Vitro Cellular and Biochemical Studies

In vitro studies using cultured cells and purified biochemical components provide a controlled environment to investigate the molecular mechanisms underlying the effects and regulation of hexacosanoyl-CoA.

Cellular Models: Cultured cells are invaluable for studying the cellular consequences of altered hexacosanoyl-CoA metabolism. In one study, astrocytes isolated from Abcd1-knockout mice were exposed to high levels of VLCFAs. These cells showed multiple impairments in energy metabolism, including increased reactive oxygen species (ROS) generation and mitochondrial depolarization, demonstrating the cellular toxicity of VLCFA accumulation. nih.gov

Biochemical Reconstitution: Cell-free systems allow for the study of specific biochemical reactions. For instance, gel shift assays were used to demonstrate that long-chain acyl-CoAs, including C20-CoA to C26-CoA, can directly bind to the transcriptional regulator MabR from Mycobacterium tuberculosis. royalsocietypublishing.org This binding enhanced the affinity of MabR for its target DNA promoter, indicating that these acyl-CoAs act as metabolic signals to regulate gene expression for mycolic acid biosynthesis. royalsocietypublishing.org Other biochemical studies have focused on delineating the entire synthetic pathway of epidermal ceramides (B1148491), identifying ELOVL1 as the enzyme responsible for producing hexacosanoyl-CoA, a crucial precursor for ultra-long-chain ceramides essential for skin barrier function. mdpi.com

In Vivo Model Systems for Metabolic and Functional Studies

In vivo models, ranging from insects to mammals, are essential for understanding the systemic and long-term consequences of perturbations in hexacosanoyl-CoA metabolism and for evaluating potential therapies in a whole-organism context.

Mouse Models of Disease: As mentioned, the Abcd1 KO mouse is a critical in vivo model for X-ALD. mdpi.com In a proof-of-concept study, these mice were used to evaluate the efficacy of an orally administered drug candidate, VK0214. The study showed that the drug led to significant reductions in VLCFA levels in plasma, brain, and spinal cord, providing compelling in vivo evidence for its potential therapeutic benefit. vikingtherapeutics.com Other mouse models, such as those with knockouts of acyl-CoA oxidases (Acox1) or other peroxisomal biogenesis factors, have helped to dissect the specific contributions of different cell types and metabolic steps to disease pathology. mdpi.com

Drosophila Models: The fruit fly, Drosophila melanogaster, serves as a powerful genetic model. A Drosophila knockout model of the ABCD1 homolog revealed that VLCFA accumulation specifically in glial cells was toxic to axons and triggered inflammation, providing key insights into the cell-specific mechanisms of neurodegeneration in X-ALD. mdpi.com

Mycobacterial Models: To study the role of hexacosanoyl-CoA in the context of infectious disease, researchers use live bacterial models. A conditional knockdown mutant of the transcription factor mabR was created in Mycobacterium smegmatis. In vivo experiments with this strain confirmed that MabR activates the fasII operon, which is responsible for elongating fatty acids for mycolic acid synthesis, a process vital for the mycobacterial cell wall. royalsocietypublishing.org

Emerging Research Areas and Future Perspectives

Unidentified Roles and Novel Acyl-CoA Species in Biological Systems

While the canonical role of hexacosanoyl-CoA in fatty acid metabolism is well-established, there is a growing body of evidence to suggest that its functions may extend beyond that of a simple metabolic intermediate. Very-long-chain fatty acids (VLCFAs) are now understood to be precursors for lipid mediators and can significantly influence the properties of cellular membranes, including fluidity, permeability, and the formation of lipid microdomains nih.gov. The incorporation of hexacosanoic acid into various lipid classes suggests that hexacosanoyl-CoA may have broader physiological impacts than previously appreciated.

Long-chain acyl-CoA esters are recognized as important cellular signaling molecules, and it is plausible that hexacosanoyl-CoA could also have signaling functions nih.govnih.gov. Although direct evidence for hexacosanoyl-CoA as a signaling molecule is still emerging, the precedent set by other acyl-CoAs in regulating cellular processes suggests this is a promising area of investigation nih.govnih.gov.